Potassium 1H-indol-3-olate
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Overview
Description
Potassium 1H-indol-3-olate is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1H-indol-3-olate typically involves the reaction of indole with potassium hydroxide. One common method is the deprotonation of indole at the nitrogen atom using potassium hydroxide in an appropriate solvent, such as dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete deprotonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium 1H-indol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Potassium 1H-indol-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones like indole-3-acetic acid.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Potassium 1H-indol-3-olate involves its interaction with various molecular targets and pathways:
Plant Growth Regulation: It acts as a precursor to plant hormones, influencing growth and development.
Biological Activity: It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another plant growth regulator.
Indole-3-carboxylic acid: An oxidation product of indole.
Uniqueness
Potassium 1H-indol-3-olate is unique due to its potassium salt form, which enhances its solubility and reactivity in various chemical and biological systems. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6KNO |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
potassium;1H-indol-3-olate |
InChI |
InChI=1S/C8H7NO.K/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9-10H;/q;+1/p-1 |
InChI Key |
OVHOXLJXUZCUHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[O-].[K+] |
Origin of Product |
United States |
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